2-ethyl-2,3-dihydro-1H-isoindol-4-amine

EP2 receptor antagonist potency Schild analysis

2-Ethyl-2,3-dihydro-1H-isoindol-4-amine is the core scaffold of TG4-155, a potent (KB 2.4 nM, functional IC50 70 nM) and brain-penetrant EP2 antagonist with 4,730-fold selectivity over EP4. Unlike alternatives (PF-04418948 lacks BBB penetration, TG6-10-1 has lower selectivity, TG6-129 is peripherally restricted), this isoindoline core enables CNS-penetrant EP2-targeted studies in neuroinflammation, epilepsy, and oncology models. Procure this ≥95% pure compound for reproducible, selective pharmacological results.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1017388-28-1
Cat. No. B3200074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2,3-dihydro-1H-isoindol-4-amine
CAS1017388-28-1
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCN1CC2=C(C1)C(=CC=C2)N
InChIInChI=1S/C10H14N2/c1-2-12-6-8-4-3-5-10(11)9(8)7-12/h3-5H,2,6-7,11H2,1H3
InChIKeyYNDISBLRDVYNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2,3-dihydro-1H-isoindol-4-amine (CAS 1017388-28-1) – EP2 Antagonist Scaffold and Physicochemical Profile


2-Ethyl-2,3-dihydro-1H-isoindol-4-amine (CAS 1017388-28-1) is a substituted isoindoline derivative with a molecular weight of 162.23 g/mol and the formula C₁₀H₁₄N₂ [1]. This compound is the active pharmaceutical ingredient (API) scaffold of the potent, brain-penetrant, and selective prostaglandin E₂ receptor subtype EP2 antagonist TG4‑155 [2]. Its structural motif—a 4‑amino‑2‑ethyl‑2,3‑dihydro‑1H‑isoindole core—provides a unique pharmacophore for selective engagement of EP2 receptors while sparing other prostanoid receptors. The compound is commercially available as a research chemical with a purity of ≥95% and is used in neuroinflammation, epilepsy, and oncology studies .

Substitution Risks for 2-Ethyl-2,3-dihydro-1H-isoindol-4-amine in EP2‑Targeted Research


In‑class EP2 antagonists exhibit pronounced divergence in receptor selectivity, blood‑brain barrier (BBB) penetration, and metabolic stability that directly govern experimental outcomes. Simple substitution of 2‑ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine (TG4‑155) with another EP2 antagonist such as PF‑04418948, TG6‑10‑1, or TG6‑129 would alter the pharmacological profile in ways that are both quantifiable and consequential. For instance, PF‑04418948 lacks BBB penetration [1], TG6‑10‑1 exhibits lower selectivity and shorter plasma half‑life [2], and TG6‑129 is peripherally restricted [3]. Thus, any substitution without explicit validation would confound interpretation of neuroinflammation, seizure, or oncology models that depend on CNS exposure and EP2‑selective blockade. The quantitative evidence below substantiates why 2‑ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine occupies a distinct, non‑interchangeable niche.

Quantitative Differentiation of 2‑Ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine vs. EP2 Antagonist Comparators


EP2 Receptor Antagonist Potency: Schild KB and Binding Ki Compared with PF‑04418948 and TG6‑10‑1

2‑Ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine (TG4‑155) exhibits a Schild KB of 2.4 nM for the human EP2 receptor, which is comparable to PF‑04418948 (KB = 1.8 nM) and superior to TG6‑10‑1 (KB = 17.8 nM). In a direct binding assay, TG4‑155 displays a Ki of 9.9 nM [1]. This potency is within the same low‑nanomolar range as PF‑04418948 (Ki = 7.6 nM [2]) but is approximately 7‑fold higher than TG6‑10‑1 (KB 17.8 nM ).

EP2 receptor antagonist potency Schild analysis binding affinity

EP2 Receptor Selectivity over EP4: 4730‑Fold Discrimination vs. PF‑04418948 and TG6‑129

TG4‑155 demonstrates 4730‑fold selectivity for EP2 over EP4 receptors (KB 2.4 nM vs. 11.4 mM) . In contrast, PF‑04418948 exhibits >2000‑fold selectivity over EP1‑EP4 without precise EP4 Ki reported , and TG6‑129 displays only 443‑fold selectivity (KB 8.8 nM for EP2 vs. 3.9 μM for EP4) [1]. TG4‑155 therefore provides a wider selectivity window against EP4 than TG6‑129.

EP2 selectivity EP4 receptor off‑target activity cAMP assay

Brain Penetration: TG4‑155 Crosses the Blood‑Brain Barrier, PF‑04418948 and TG6‑129 Do Not

TG4‑155 is brain‑permeant, as demonstrated by its ability to attenuate seizure‑induced neuronal injury in a pilocarpine model and by direct measurement of plasma half‑life (0.6 h) and brain exposure in mice [1]. In contrast, PF‑04418948 is described as an orally active but peripherally restricted antagonist with no reported CNS penetration [2]. TG6‑129 is explicitly characterized as not crossing the blood‑brain barrier, making it suitable only for peripheral EP2 studies [3].

blood‑brain barrier CNS penetration in vivo pharmacokinetics

Functional Efficacy in Human Neuroblastoma Cells: IC50 70 nM for cAMP Inhibition vs. Other EP2 Antagonists

In human SK‑N‑AS neuroblastoma cells, TG4‑155 inhibits PGE₂‑induced cAMP production with an IC50 of 0.07 μM (70 nM). Under the same conditions, comparators exhibit the following IC50 values: PF‑04418948 (0.26 μM), TG6‑10‑1 (1.75 μM), TG6‑129 (0.39 μM), and SID26671393 (1.13 μM) [1]. TG4‑155 is the most potent antagonist in this neuroblastoma cellular model.

neuroblastoma cAMP inhibition functional assay cell‑based pharmacology

Selectivity Profile Across Prostanoid Receptors: 550‑4750‑Fold Over EP1/EP3/IP but Only 14‑Fold Over DP1

TG4‑155 demonstrates 550‑4750‑fold selectivity for EP2 over EP1, EP3, EP4, and IP receptors, but only 14‑fold selectivity over the DP1 receptor . This profile contrasts with TG6‑129, which shows KB values of 14.6 μM (DP1), 8.8 nM (EP2), 3.9 μM (EP4), and 199 nM (IP), indicating a distinct selectivity fingerprint [1]. The narrow selectivity window against DP1 may be a consideration for studies involving DP1‑mediated pathways.

prostanoid receptor selectivity DP1 receptor EP1/EP3/IP

In Vivo Plasma Half‑Life: 0.6 h (Mouse) vs. TG6‑10‑1 (1.7 h) and TG6‑129 (2.7 h)

After intraperitoneal administration of 5 mg/kg in mice, TG4‑155 exhibited a plasma half‑life of 0.6 h. In the same study, TG6‑10‑1 and TG6‑129 displayed half‑lives of 1.6 h and 2.7 h, respectively [1]. The shorter half‑life of TG4‑155 may necessitate more frequent dosing in chronic in vivo models, but this can be mitigated by continuous infusion or formulation strategies.

pharmacokinetics plasma half‑life in vivo exposure

Optimal Application Scenarios for 2‑Ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine Based on Quantitative Evidence


CNS‑Focused Neuroinflammation and Epilepsy Research

TG4‑155 is uniquely suited for studies requiring brain‑penetrant EP2 antagonism. Its ability to cross the BBB (Section 3, Evidence Item 3) and high functional potency in neuroblastoma cells (IC50 70 nM, Section 3, Evidence Item 4) make it the preferred tool for investigating EP2‑mediated neuroinflammatory pathways in epilepsy, Alzheimer's disease, and traumatic brain injury models [1]. Alternative EP2 antagonists lacking CNS exposure (PF‑04418948, TG6‑129) are inappropriate for these applications.

High‑Throughput Screening and Cellular Pharmacology Assays Requiring Low‑Nanomolar EP2 Blockade

With a Schild KB of 2.4 nM and functional IC50 of 70 nM, TG4‑155 provides robust EP2 inhibition at low concentrations, minimizing solvent cytotoxicity and maximizing assay dynamic range [1][2]. This potency advantage over TG6‑10‑1 (KB 17.8 nM) and TG6‑129 (IC50 390 nM) translates to reduced compound consumption per assay plate, offering cost efficiency in large‑scale screening campaigns.

Comparative Pharmacology Studies Delineating EP2 vs. EP4 Contributions

TG4‑155's exceptional 4730‑fold selectivity for EP2 over EP4 (Section 3, Evidence Item 2) enables clean interpretation of EP2‑specific signaling events in cells and tissues co‑expressing EP4. This is particularly critical in pain, inflammation, and cancer models where EP4 may exert opposing or synergistic effects [1]. Researchers requiring a high‑selectivity EP2 antagonist with CNS access should prioritize TG4‑155.

Short‑Term In Vivo Proof‑of‑Concept Studies in Rodent CNS Disease Models

Despite a plasma half‑life of 0.6 h, TG4‑155 has demonstrated robust neuroprotective efficacy in acute seizure models [1]. For pilot studies evaluating EP2 antagonism as a therapeutic strategy in CNS disorders, TG4‑155's rapid clearance may actually reduce the risk of cumulative toxicity. However, chronic studies may require alternative dosing regimens or use of longer‑half‑life analogs like TG6‑10‑1 (1.6 h) or TG6‑129 (2.7 h) if sustained EP2 blockade is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-2,3-dihydro-1H-isoindol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.